molecular formula C8H15N3O B11738159 2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol

2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol

Cat. No.: B11738159
M. Wt: 169.22 g/mol
InChI Key: RMIIBDIYQRBKRG-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for precise control over reaction parameters and can lead to higher yields and purity of the final product . Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-[(1-ethylpyrazol-3-yl)methylamino]ethanol

InChI

InChI=1S/C8H15N3O/c1-2-11-5-3-8(10-11)7-9-4-6-12/h3,5,9,12H,2,4,6-7H2,1H3

InChI Key

RMIIBDIYQRBKRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCO

Origin of Product

United States

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